
2'-Acetylglaucarubinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Acetylglaucarubinone involves the acetylation of glaucarubinone. Acetic anhydride is added to a pyridine solution of glaucarubinone, and the reaction mixture is stirred at room temperature overnight. The product is then extracted with ethyl acetate and water .
Industrial Production Methods: the isolation from natural sources such as the bark of Odyendyea gabonensis remains a primary method .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Acetylglaucarubinone undergoes various chemical reactions, including acetylation and oxidation .
Common Reagents and Conditions:
Acetylation: Acetic anhydride and pyridine are commonly used reagents.
Major Products Formed: The major product formed from the acetylation of glaucarubinone is 2’-Acetylglaucarubinone .
Wissenschaftliche Forschungsanwendungen
2’-Acetylglaucarubinone has shown potential in various scientific research applications, particularly in the field of cancer research. It exhibits potent cytotoxicity against multiple cancer cell lines, including breast and ovarian cancer . Additionally, it has been studied for its anti-metastatic properties in hepatocellular carcinoma cells . The compound’s ability to inhibit cancer cell migration and invasion makes it a promising candidate for further research in cancer therapy .
Wirkmechanismus
The mechanism of action of 2’-Acetylglaucarubinone involves the regulation of key transcription factors and signaling pathways associated with cancer cell proliferation and metastasis. It has been shown to regulate the levels of Twist1, a crucial transcription factor associated with epithelial-to-mesenchymal transition . Additionally, it downregulates the phosphorylation of extracellular signal-regulated kinase, thereby inhibiting cancer cell migration and invasion .
Vergleich Mit ähnlichen Verbindungen
Glaucarubinone: A closely related quassinoid with similar cytotoxic properties.
13,18-Dehydroglaucarubinone: Another quassinoid isolated from Simarouba amara with antineoplastic properties.
Uniqueness: 2’-Acetylglaucarubinone is unique due to its potent cytotoxicity against a broad range of cancer cell lines and its ability to inhibit cancer cell migration and invasion . Its specific mechanism of action involving the regulation of Twist1 and extracellular signal-regulated kinase further distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
33957-83-4 |
|---|---|
Molekularformel |
C27H36O11 |
Molekulargewicht |
536.6 g/mol |
IUPAC-Name |
[(1S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-acetyloxy-2-methylbutanoate |
InChI |
InChI=1S/C27H36O11/c1-7-24(5,38-13(4)28)23(33)37-18-17-12(3)19(30)27(34)22-25(6)14(11(2)8-15(29)20(25)31)9-16(36-21(18)32)26(17,22)10-35-27/h8,12,14,16-20,22,30-31,34H,7,9-10H2,1-6H3/t12-,14+,16-,17-,18-,19-,20-,22-,24?,25-,26+,27?/m1/s1 |
InChI-Schlüssel |
MYXSXBKEINPXNR-CRXXLAPSSA-N |
Isomerische SMILES |
CCC(C)(C(=O)O[C@@H]1[C@H]2[C@H]([C@H](C3([C@H]4[C@@]2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H](C(=O)C=C5C)O)C)OC1=O)O)O)C)OC(=O)C |
Kanonische SMILES |
CCC(C)(C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


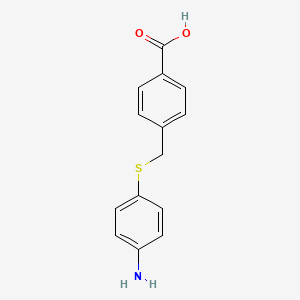
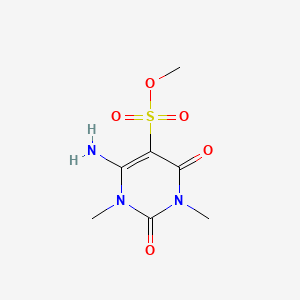
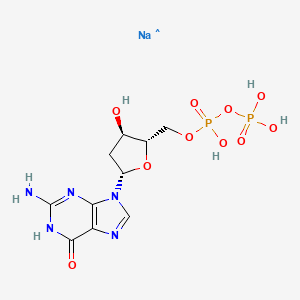



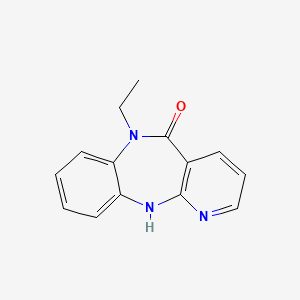

![3-Pyridinecarbonitrile, 6-amino-5-[(2-cyano-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12810731.png)
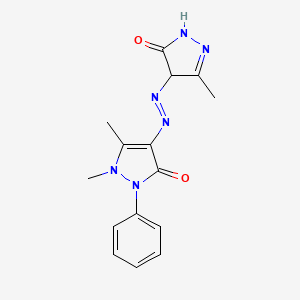
![2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12810737.png)
![Ethyl 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphospholidine-4-carboxylate](/img/structure/B12810747.png)


